molecular formula C10H15ClN2 B12979589 1-(4-Chloropyridin-2-yl)pentan-1-amine

1-(4-Chloropyridin-2-yl)pentan-1-amine

Cat. No.: B12979589
M. Wt: 198.69 g/mol
InChI Key: DERXYRPCNJTJDP-UHFFFAOYSA-N
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Description

1-(4-Chloropyridin-2-yl)pentan-1-amine is a substituted pyridine derivative featuring a pentylamine chain at the 2-position and a chlorine atom at the 4-position of the pyridine ring. This structure combines the electron-withdrawing effects of the chlorine substituent with the lipophilic pentyl chain, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves functionalization of 4-chloropyridine precursors, though analogous methods for related compounds suggest radical or nucleophilic pathways (e.g., azide reductions or Grignard reactions) .

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

1-(4-chloropyridin-2-yl)pentan-1-amine

InChI

InChI=1S/C10H15ClN2/c1-2-3-4-9(12)10-7-8(11)5-6-13-10/h5-7,9H,2-4,12H2,1H3

InChI Key

DERXYRPCNJTJDP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=NC=CC(=C1)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Chloropyridin-2-yl)pentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine with pentan-1-amine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs .

Chemical Reactions Analysis

1-(4-Chloropyridin-2-yl)pentan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chloropyridin-2-yl)pentan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[1.1.1]pentan-1-amine

  • Structural Differences: Bicyclo[1.1.1]pentan-1-amine is a strained bicyclic amine, whereas 1-(4-Chloropyridin-2-yl)pentan-1-amine features a planar pyridine ring.
  • Synthesis : Bicyclo[1.1.1]pentan-1-amine requires radical reduction of azido-iodo precursors (e.g., using TTMSS/HOCH₂CH₂SH) , whereas the target compound may be synthesized via nucleophilic substitution on 4-chloro-2-picoline derivatives. Yields for the bicyclo compound are moderate (78–82%) but scalable .
  • Applications : The bicyclo compound is a fragment in drug discovery (e.g., for CNS targets) , while the pyridine derivative’s applications remain speculative but could include kinase inhibitor scaffolds.

tert-Butyl (4-Chloropyridin-2-yl)carbamate

  • Functional Group : This compound replaces the pentylamine chain with a carbamate-protected amine.
  • Reactivity : The carbamate group stabilizes the amine against oxidation or undesired reactions, unlike the free amine in the target compound. Deprotection (e.g., via acid hydrolysis) would yield a primary amine, highlighting synthetic versatility .
  • ~3.0 estimated for the target compound).

(4-Chloropyridin-2-yl)-methanol

  • Structural Variation : The hydroxymethyl group replaces the pentylamine chain.
  • Reactivity : The alcohol can be oxidized to a carboxylic acid or serve as a handle for ether/ester formation. In contrast, the amine in the target compound enables amide bond formation or salt generation.
  • Physical Properties : The hydroxyl group enhances water solubility (e.g., ~50 mg/mL vs. <10 mg/mL estimated for the target compound) .

2-Chloro-N-methylpentan-1-amine Derivatives

  • Substituent Effects : Compounds like 2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine feature bulky substituents that reduce conformational flexibility compared to the pyridine-based target.
  • Biological Relevance : Such derivatives are explored in Fe-catalyzed reactions for bioactive molecule synthesis , suggesting the target compound’s amine chain could similarly participate in metal-mediated transformations.

Pyrimidin-2-amine Derivatives

  • Aromatic System: Pyrimidine rings (6-membered, two nitrogens) vs. pyridine (one nitrogen) alter electronic properties.
  • Basicity : Pyridine’s pKa (~2.6) is lower than pyrimidine’s (~1.3), affecting protonation states under physiological conditions.

Key Research Findings and Contradictions

  • Synthetic Challenges : Bicyclo[1.1.1]pentan-1-amine synthesis faces scalability issues with strong nucleophiles (e.g., t-BuLi) , whereas pyridine derivatives like the target compound may avoid such pitfalls due to milder reaction conditions.
  • Electronic Effects: The chlorine in 4-chloropyridine derivatives increases electrophilicity at the 2-position, favoring nucleophilic attack compared to non-chlorinated analogs .
  • Divergent Applications : While bicyclo compounds are prioritized for 3D complexity in drug design , pyridine-based amines offer tunable electronic properties for catalysis or ligand design.

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